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Compound of Interest

Compound Name: PSB-12062

Cat. No.: B1663124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion

channel.[1][2][3] With the CAS Registry Number 55476-47-6, this synthetic organic compound

has emerged as a critical tool for investigating the physiological and pathological roles of the

P2X4 receptor.[1] Its significance is particularly noted in preclinical research targeting

neuropathic pain and neuroinflammatory conditions.[4][5] This technical guide provides a

comprehensive overview of PSB-12062, including its chemical and physical properties,

pharmacological profile, mechanism of action, and detailed experimental protocols.

Chemical and Physical Properties
PSB-12062, also known as 10-tosyl-10H-phenoxazine or N-(p-

Methylphenylsulfonyl)phenoxazine, is a synthetic organic compound.[1][6] Its fundamental

properties are summarized in the table below.
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Property Value Reference

CAS Registry Number 55476-47-6 [1][3][7]

Molecular Formula C₁₉H₁₅NO₃S [1][7]

Molecular Weight 337.39 g/mol [1][7]

IUPAC Name

10-(4-

methylphenyl)sulfonylphenoxa

zine

[1]

Synonyms

10-tosyl-10H-phenoxazine, N-

(p-

methylphenylsulfonyl)phenoxa

zine

[1][6]

Appearance White to beige powder [8]

Melting Point 174-176 °C [1]

Boiling Point 492.1 ± 48.0 °C at 760 Torr [1]

Density 1.340 ± 0.06 g/cm³ [1]

Solubility DMSO: ≥10 mM [1][3]

Storage

Store in a cool and dry place.

As a powder, stable for 3 years

at -20°C. In solvent, stable for

1 year at -80°C.

[1][2][7]

Pharmacological Profile
PSB-12062 is characterized as a selective antagonist of the P2X4 receptor, exhibiting an

allosteric mechanism of action.[4][6][9] It demonstrates similar potency across human, rat, and

mouse P2X4 receptors, making it a valuable tool for translational research.[2][10]

Potency and Efficacy
The inhibitory concentration (IC₅₀) of PSB-12062 has been determined in various species,

highlighting its consistent potency.
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Species Receptor IC₅₀ Value (µM) Reference

Human P2X4 1.38 [2][3]

Rat P2X4 0.928 [5]

Mouse P2X4 1.76 [5]

It is important to note that while PSB-12062 is a potent antagonist, it may not completely block

ATP-induced P2X4-mediated calcium influx at high concentrations (>30 µM).[2][10]

Selectivity
PSB-12062 displays significant selectivity for the P2X4 receptor over other P2X subtypes. It

shows approximately 35-fold greater selectivity for P2X4 compared to P2X1, P2X2, P2X3, and

P2X7 receptors.[2][5][10] At a concentration of 10 µM, PSB-12062 does not show significant

inhibition of human P2X1, P2X2, P2X3, or P2X7 receptors.[11]

Mechanism of Action and Signaling Pathway
PSB-12062 functions as an allosteric antagonist of the P2X4 receptor.[4][6] This means it binds

to a site on the receptor that is distinct from the ATP-binding site, inducing a conformational

change that inhibits the ion channel's opening, even when ATP is bound.

The activation of the P2X4 receptor by its endogenous ligand, ATP, leads to the influx of

cations, primarily Na⁺ and Ca²⁺.[6] This influx of Ca²⁺ acts as a critical second messenger,

initiating a downstream signaling cascade. A key pathway involves the activation of p38

Mitogen-Activated Protein Kinase (p38 MAPK).[6] The phosphorylation and activation of p38

MAPK, in turn, leads to the synthesis and release of Brain-Derived Neurotrophic Factor

(BDNF).[6] This signaling pathway is particularly relevant in microglia, the resident immune

cells of the central nervous system, and is implicated in processes such as neuroinflammation

and neuropathic pain.[6]

By antagonizing the P2X4 receptor, PSB-12062 effectively blocks the initial Ca²⁺ influx, thereby

preventing the activation of the downstream p38 MAPK/BDNF pathway.
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P2X4 receptor signaling pathway and inhibition by PSB-12062.

Experimental Protocols
Calcium Influx Assay
This protocol is a representative method for assessing the antagonist activity of PSB-12062 on

P2X4 receptors expressed in a recombinant cell line (e.g., HEK293 or 1321N1 astrocytoma

cells).

Materials:

HEK293 cells stably expressing the human P2X4 receptor

Culture medium (e.g., DMEM with 10% FBS)

96-well black, clear-bottom microplates

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Fluo-4 AM calcium indicator dye

PSB-12062 stock solution (in DMSO)

ATP stock solution (in assay buffer)
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Fluorescence microplate reader with an injection system

Procedure:

Cell Seeding: Seed the P2X4-expressing cells into a 96-well plate at a density of 40,000-

60,000 cells per well. Incubate for 24-48 hours to allow for adherence and monolayer

formation.[4]

Dye Loading: Prepare a 2X working solution of Fluo-4 AM (typically 2-5 µM final

concentration) in assay buffer. Remove the culture medium from the cells and add 100 µL of

the dye solution to each well. Incubate for 45-60 minutes at 37°C or 90 minutes at room

temperature, protected from light.[4]

Washing: Gently wash the cells twice with 100 µL of assay buffer per well to remove

extracellular dye. After the final wash, add 100 µL of assay buffer to each well.[4]

Antagonist Incubation: Prepare serial dilutions of PSB-12062 in assay buffer. Add the desired

concentrations of PSB-12062 to the wells and incubate for 15-30 minutes at room

temperature, protected from light.[4]

Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish

a stable baseline fluorescence reading for 10-20 seconds.

Agonist Addition: Using the plate reader's injector, add a solution of ATP (at a concentration

that elicits a submaximal response, e.g., EC₈₀) to each well.

Data Acquisition: Continue recording the fluorescence intensity for at least 60-180 seconds

to capture the peak calcium response and its subsequent decay.[4]

Data Analysis: The antagonist effect of PSB-12062 is determined by the reduction in the

ATP-induced fluorescence signal. The IC₅₀ value can be calculated by plotting the

percentage of inhibition against the logarithm of the PSB-12062 concentration and fitting the

data to a sigmoidal dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_P2X4_Receptor_Calcium_Influx_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_P2X4_Receptor_Calcium_Influx_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_P2X4_Receptor_Calcium_Influx_Assay.pdf
https://www.benchchem.com/product/b1663124?utm_src=pdf-body
https://www.benchchem.com/product/b1663124?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_P2X4_Receptor_Calcium_Influx_Assay.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_P2X4_Receptor_Calcium_Influx_Assay.pdf
https://www.benchchem.com/product/b1663124?utm_src=pdf-body
https://www.benchchem.com/product/b1663124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed P2X4-expressing cells
in 96-well plate

Incubate 24-48h

Load cells with
Fluo-4 AM

Incubate 45-90 min

Wash cells twice
with assay buffer

Add PSB-12062
at various concentrations

Incubate 15-30 min

Measure baseline
fluorescence

Inject ATP
(EC₈₀ concentration)

Measure fluorescence
response over time

Analyze data and
calculate IC₅₀

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1663124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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